Product packaging for Korolkoside(Cat. No.:)

Korolkoside

Cat. No.: B1245470
M. Wt: 804.8 g/mol
InChI Key: IZJKNGKMGFLJCM-NICCLXCISA-N
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Description

Overview of Iridoid Glycosides: Structural Diversity and Biological Relevance

Iridoid glycosides are a large and diverse class of monoterpenoid secondary metabolites characterized by a core cyclopentane-fused pyran ring, known as the iridane skeleton. ontosight.aicanbipharm.com This fundamental structure is biosynthesized in plants from geranyl diphosphate (B83284). acs.org The immense structural diversity of iridoids arises from various enzymatic modifications of this core scaffold, including substitutions with hydroxyl, methyl, acyl, and glycosyl groups. ontosight.ai These modifications, along with the possibility of cleavage of the cyclopentane (B165970) ring to form secoiridoids, result in a vast array of compounds with distinct chemical properties and biological functions. canbipharm.comacademictree.org

Iridoids are widely distributed in the plant kingdom, particularly within families such as Scrophulariaceae, Lamiaceae, Rubiaceae, and Caprifoliaceae. ontosight.aicanbipharm.comphytojournal.com In plants, they often play a defensive role against herbivores and pathogens. academictree.org From a human health perspective, iridoid glycosides isolated from medicinal plants have demonstrated a broad spectrum of therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anticancer activities, making them a subject of intense pharmacological research. ontosight.aiacademictree.orgnih.gov

Classification and Occurrence of Bis-Iridoids in Nature

Bis-iridoids are dimeric molecules formed by the linkage of two iridoid units. njpbr.com.ng This dimerization can occur between two identical or different iridoid or secoiridoid subunits, leading to a highly complex and structurally varied subclass of natural products. canbipharm.comeditage.commdpi.com As of 2024, researchers have identified and characterized 288 distinct bis-iridoids from natural sources. editage.com

The classification of bis-iridoids is based on the nature of the monomeric units involved in the dimer. The major structural categories include:

Iridoid-iridoid dimers

Iridoid-secoiridoid dimers

Secoiridoid-secoiridoid dimers

Dimers involving non-glucosidic iridoid units editage.com

The linkage between the two subunits can occur at various positions, further contributing to their structural diversity. mdpi.com Bis-iridoids are found across numerous plant families, and their unique and complex structures often present significant challenges for isolation and structural elucidation, representing a frontier in natural product chemistry. editage.com

Historical Context of Korolkoside Discovery and Early Structural Characterization

This compound was first discovered and isolated in 2001 by a team of researchers including Masaki Kita, Hideo Kigoshi, and Daisuke Uemura. academictree.orgnih.govtsukuba.ac.jp The compound was extracted from the plant Lonicera korolkovii, a species belonging to the Caprifoliaceae family. nih.gov

The initial report, published in the Journal of Natural Products, detailed the meticulous process of its isolation and structural determination. acs.orgnih.gov The researchers employed a combination of spectroscopic analysis and chemical derivatization to unravel its complex structure. nih.gov Key analytical techniques included high-pressure liquid chromatography (HPLC) for purification, as well as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine its molecular formula and connectivity. nih.gov These early investigations revealed that this compound is a novel bis-iridoid glucoside. Its structure is distinguished by the connection of two secologanin (B1681713) moieties through an unusual acetal (B89532) linkage. nih.gov

Rationale for Advanced Research on this compound within Natural Products Chemistry

The rationale for conducting advanced research on a specific natural product like this compound is multifaceted, stemming from its chemical novelty and potential biological significance. editage.comcwauthors.comwordvice.comenago.com

Firstly, the discovery of a new chemical entity with a unique structural feature—in this case, the acetal-linked secologanin dimer of this compound—is a significant event in natural products chemistry. nih.gov Such discoveries expand our understanding of the biosynthetic capabilities of organisms and provide new templates for chemical synthesis. ontosight.ai The complexity of bis-iridoids challenges synthetic chemists to develop new methodologies for their total synthesis, a crucial step for confirming structure and enabling further biological study.

Secondly, the biological activities associated with the broader class of iridoids and bis-iridoids provide a strong impetus for investigating this compound. ontosight.ai Initial studies and the known properties of its parent class suggest potential anti-inflammatory and antioxidant activities. ontosight.ai Elucidating the specific bioactivities of this compound and understanding its mechanism of action could lead to the development of new therapeutic agents. Investigating structurally novel compounds like this compound is a key strategy in the ongoing search for new drugs from natural sources. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H52O20 B1245470 Korolkoside

Properties

Molecular Formula

C36H52O20

Molecular Weight

804.8 g/mol

IUPAC Name

methyl (2S,3R,4S)-4-[[(2R,4aR,6S,7R,8R,8aS)-6-[[(2S,3R,4S)-4-(2,2-dimethoxyethyl)-3-ethenyl-5-methoxycarbonyl-3,4-dihydro-2H-pyran-2-yl]oxy]-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C36H52O20/c1-7-15-17(9-23(45-3)46-4)19(31(43)47-5)12-50-33(15)56-36-29(42)27(40)30-22(53-36)14-49-24(54-30)10-18-16(8-2)34(51-13-20(18)32(44)48-6)55-35-28(41)26(39)25(38)21(11-37)52-35/h7-8,12-13,15-18,21-30,33-42H,1-2,9-11,14H2,3-6H3/t15-,16-,17+,18+,21-,22-,24-,25-,26+,27-,28-,29-,30-,33+,34+,35+,36+/m1/s1

InChI Key

IZJKNGKMGFLJCM-NICCLXCISA-N

Isomeric SMILES

COC(C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C[C@H]4[C@H]([C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=C)O)O)C=C)OC

Canonical SMILES

COC(CC1C(C(OC=C1C(=O)OC)OC2C(C(C3C(O2)COC(O3)CC4C(C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O)C=C)O)O)C=C)OC

Synonyms

korolkoside

Origin of Product

United States

Botanical Sources, Sustainable Sourcing, and Advanced Isolation Methodologies of Korolkoside

Native Plant Species and Geographic Distribution of Korolkoside-Producing Organisms

The primary source of this compound and the geographic distribution of the plants known to produce it are crucial for its study and potential applications.

Lonicera korolkovii as a Primary Source

This compound was first isolated from Lonicera korolkovii, a deciduous shrub belonging to the Caprifoliaceae family. wikimedia.orgscilit.com This plant species remains the principal identified natural source of the compound. Lonicera korolkovii, also known as blueleaf honeysuckle, is characterized by its shrubby or tree-like growth, reaching heights of up to 2.5–4 meters. gardenexplorer.orgrhs.org.uk

The native habitat of Lonicera korolkovii spans a wide temperate region from Afghanistan to Central Asia and the Western Himalayas. kew.org Its distribution includes countries such as Kyrgyzstan, Kazakhstan, Tajikistan, Uzbekistan, and Pakistan. wikimedia.org The plant typically grows in mountain shrubberies and is adapted to well-drained soils in sunny or partially shaded environments. gardenexplorer.orgrhs.org.uk

Exploration of Other Lonicera Species and Related Genera

While Lonicera korolkovii is the definitive source of this compound, other species within the extensive Lonicera genus, which comprises about 180 species, are known to produce a variety of iridoid glycosides. mdpi.comvnps.org This suggests that other Lonicera species could be potential, yet unconfirmed, sources of this compound or structurally related compounds. For instance, various iridoid glycosides have been isolated from Lonicera japonica, Lonicera caerulea (honeyberry), and Lonicera quinquelocularis. researchgate.netnih.govresearchgate.net The presence of a diverse array of iridoids within the genus points to a shared biosynthetic pathway that could lead to the production of this compound in other species as well. Further phytochemical screening of other Lonicera species and related genera within the Caprifoliaceae family is warranted to identify alternative botanical sources.

Modern Extraction Techniques for Glycosidic Natural Products

The extraction of this compound and other glycosidic compounds from plant matrices requires efficient and optimized methods to ensure high yield and purity.

Optimized Solvent Extraction Strategies

Traditional solvent extraction remains a fundamental technique for the isolation of iridoid glycosides. The choice of solvent is critical and is often based on the polarity of the target compounds. For iridoid glycosides, which are polar molecules, polar solvents are generally employed.

A common approach involves the use of alcohols, such as methanol (B129727) or ethanol (B145695), often in aqueous solutions. For example, the extraction of iridoid glycosides from Lonicera caerulea has been effectively achieved using 80% methanol acidified with 1% hydrochloric acid. nih.gov The optimization of solvent extraction involves manipulating parameters such as the solvent-to-solid ratio, temperature, and extraction time to maximize the yield. For the extraction of compounds from Lonicera japonica, 70% aqueous methanol has been identified as an effective solvent, with ultrasonic extraction proving to be more efficient than refluxing or Soxhlet extraction. mdpi.com

ParameterOptimized ConditionSource
Solvent70% aqueous methanol mdpi.com
MethodUltrasonic extraction mdpi.com
Solvent-to-Solid Ratio100:1 (v/w) mdpi.com
Extraction Time30 minutes mdpi.com

Advanced Green Extraction Methods

In recent years, there has been a shift towards more environmentally friendly and efficient extraction techniques. These "green" methods often offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields.

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Due to its low critical temperature and pressure, non-toxicity, and non-flammability, supercritical CO2 is an ideal solvent for extracting thermolabile compounds. While CO2 itself is non-polar, its polarity can be modified by adding a co-solvent, such as ethanol, making it suitable for extracting a wider range of compounds, including moderately polar glycosides. nih.govresearchgate.net SFE has been successfully applied to extract various phytochemicals from Lonicera species, demonstrating its potential for the extraction of this compound. nih.gov

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process. who.int The key parameters influencing MAE include the nature of the solvent, microwave power, irradiation time, and temperature. who.intresearchgate.net For the extraction of chlorogenic acid, another compound found in Lonicera japonica, optimal MAE conditions were found to be 50% ethanol as the solvent at 60°C for 5 minutes. researchgate.net Similar principles can be applied and optimized for the extraction of this compound.

TechniqueKey AdvantagesTypical Parameters for Lonicera ExtractionSource
Supercritical Fluid Extraction (SFE)Reduced use of organic solvents, suitable for thermolabile compounds.Supercritical CO2 with a co-solvent like ethanol. nih.gov
Microwave-Assisted Extraction (MAE)Shorter extraction time, reduced solvent volume, higher efficiency.Ethanol concentration: 50-75%, Microwave power: 180-300 W, Time: 5-9 min. researchgate.netresearchgate.net

Chromatographic Separation and Purification Protocols for Complex Natural Mixtures

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, sophisticated chromatographic techniques are necessary to isolate and purify this compound.

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. journalagent.com For the purification of iridoid glycosides, a combination of different chromatographic methods is often employed.

Column Chromatography is a fundamental purification technique. The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. bnmv.ac.incup.edu.cn A solvent or a mixture of solvents (mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase, with less polar compounds typically eluting first.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven effective for the separation of iridoid glycosides from Lonicera species. mdpi.comnih.gov This method avoids the use of solid adsorbents, which can sometimes lead to irreversible adsorption and degradation of the sample. The separation is based on the partitioning of the solutes between two immiscible liquid phases. A two-phase solvent system composed of ethyl acetate (B1210297)/n-butanol/methanol/water has been successfully used to isolate iridoid glycosides from Lonicerae Japonicae Flos. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique often used as a final purification step to obtain highly pure compounds. semanticscholar.org It can also be used for the quantitative analysis of the separated compounds. sinica.edu.tw

A typical purification protocol for iridoid glycosides from a Lonicera species might involve an initial fractionation of the crude extract using column chromatography, followed by further purification of the fractions using HSCCC and/or preparative HPLC to yield pure this compound.

Chromatographic TechniquePrincipleApplication in Glycoside PurificationSource
Column ChromatographySolid-liquid adsorptionInitial fractionation of crude extracts using stationary phases like silica gel or alumina. bnmv.ac.incup.edu.cn
High-Speed Counter-Current Chromatography (HSCCC)Liquid-liquid partitionSeparation of iridoid glycosides without a solid support, minimizing sample loss. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC)High-resolution separationFinal purification step to achieve high purity and for quantitative analysis. semanticscholar.orgsinica.edu.tw

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the isolation and purification of natural products, including iridoid glycosides. nih.govnih.gov It offers high resolution and sensitivity for separating complex mixtures. hilarispublisher.com The process involves pumping a solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase).

For a compound like this compound, a preparative reverse-phase HPLC (RP-HPLC) is typically employed. In this setup, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com As the mobile phase is pumped through the column, compounds separate based on their hydrophobicity. More polar compounds elute earlier, while less polar compounds are retained longer. By collecting the eluent in fractions, the target compound can be isolated with high purity. column-chromatography.com The purity of the final fraction is often confirmed using analytical HPLC, which should show a single, sharp peak. researchgate.net

Table 1: Illustrative Preparative HPLC Gradient for this compound Purification

Time (minutes)Solvent A (% Water)Solvent B (% Acetonitrile)Flow Rate (mL/min)
0-5901015.0
5-3590 → 6010 → 4015.0
35-4560 → 2040 → 8015.0
45-50208015.0
50-5520 → 9080 → 1015.0

This table represents a hypothetical gradient for the preparative HPLC purification of a bis-iridoid glycoside like this compound. Actual conditions would require optimization.

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Countercurrent Chromatography (CCC) and its variant, Centrifugal Partition Chromatography (CPC), are liquid-liquid partition chromatography techniques that are exceptionally well-suited for the separation of natural products. news-medical.netnih.govspringernature.com Unlike traditional column chromatography, CCC and CPC use two immiscible liquid phases in place of a solid stationary phase. ijpra.comresearchgate.net One liquid serves as the stationary phase, which is retained in the column by centrifugal force, while the other acts as the mobile phase. kromaton.frresearchgate.net

The separation is based on the differential partitioning of solutes between the two liquid phases. ijpra.comontosight.ai This methodology offers several distinct advantages for isolating compounds like this compound:

No Irreversible Adsorption : Since there is no solid support, sample loss due to irreversible binding to the stationary phase is eliminated, leading to nearly quantitative recovery of the sample. news-medical.netspringernature.com

High Loading Capacity : CCC/CPC systems can handle large amounts of crude extract in a single run, making them ideal for preparative-scale purification. researchgate.net

Versatility : A vast number of biphasic solvent systems can be developed to optimize the separation of target compounds based on their polarity. nih.govspringernature.com

Gentle Separation : The process is mild, which is beneficial for isolating sensitive or unstable compounds. nih.govspringernature.com

This technique has been successfully used to isolate various iridoid glycosides from plant sources, demonstrating its effectiveness for this class of compounds. mdpi.comnih.govresearchgate.net

Table 2: Comparison of CPC and Traditional Solid-Support Chromatography

FeatureCentrifugal Partition Chromatography (CPC)Traditional Column Chromatography (e.g., Silica Gel)
Stationary Phase LiquidSolid (e.g., Silica, Alumina)
Sample Recovery High (>90%), no irreversible adsorption. news-medical.netVariable, potential for sample loss due to irreversible adsorption.
Loading Capacity High, suitable for crude extracts and large-scale purification. researchgate.netLower, often requires pre-purification for crude extracts.
Cost of Stationary Phase Low (solvents are reusable). news-medical.netHigher (silica gel is a consumable).
Target Compounds Wide range of polarities, suitable for sensitive molecules. nih.govDependent on the specific solid phase and solvent system.

Gel Filtration and Other Size-Exclusion Methodologies

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates molecules based on their size and shape. labster.comnih.gov This technique is often used as a polishing step in the purification of natural products like glycosides. mdpi.comnih.gov The stationary phase consists of porous beads made from materials like cross-linked dextran (B179266) (e.g., Sephadex), polyacrylamide, or agarose. mdpi.comkln.ac.lk

The principle of separation is straightforward: larger molecules that cannot enter the pores of the beads travel through the column more quickly, eluting first. labster.com Smaller molecules can diffuse into the pores, taking a longer, more tortuous path, and therefore elute later. This method is particularly useful for:

Desalting : Removing low-molecular-weight salts and reagents from a sample containing the higher-molecular-weight this compound.

Group Separation : Separating the target glycoside from much larger or smaller impurities, such as proteins or small phenolic compounds. kln.ac.lk

Fractionation : It can be used to fractionate crude extracts based on molecular size before applying higher-resolution techniques. scirp.org

The choice of gel depends on the molecular weight range of the compounds to be separated.

Table 3: Common Gel Filtration Matrices

Matrix MaterialCommon Trade NameTypical Application
Cross-linked DextranSephadexPurification of proteins, polysaccharides, and nucleic acids.
PolyacrylamideBio-Gel PPurification of glycosides and proteins. nih.gov
AgaroseSepharoseSeparation of large macromolecules like proteins and viruses.

Methodologies for Purity Assessment and Sample Preparation in Research Settings

The successful isolation of this compound requires a systematic approach to sample preparation, followed by rigorous purity assessment.

Sample Preparation The initial step involves preparing the plant material, Lonicera korolkowii, for extraction. A typical workflow is as follows:

Harvesting and Drying : The relevant plant parts (e.g., flowers, leaves) are harvested and dried to prevent enzymatic degradation of the secondary metabolites.

Grinding : The dried plant material is ground into a fine powder to increase the surface area for efficient extraction. frontiersin.org

Extraction : The powdered material is extracted with a suitable solvent, often through maceration or sonication. frontiersin.orggoogle.com Ethanol or methanol are commonly used to extract polar glycosides. mdpi.comgoogle.com

Fractionation : The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate or n-butanol) to separate compounds based on polarity. mdpi.com Iridoid glycosides like this compound typically concentrate in the more polar fractions (e.g., n-butanol). nih.govmdpi.com This enriched fraction is then subjected to the chromatographic techniques described previously.

Purity Assessment Once a compound is isolated, its purity must be determined. This is a critical step before structural elucidation or biological testing.

Chromatographic Methods : The primary method for assessing purity is analytical HPLC. researchgate.net An isolated compound is considered pure if it yields a single, symmetrical peak under various mobile phase conditions. nih.gov Thin-Layer Chromatography (TLC) is also a simple and rapid method used to check for the presence of impurities. nih.govresearchgate.net

Spectroscopic Methods : While primarily used for structure determination, spectroscopic techniques also serve as a confirmation of purity. hilarispublisher.com

Nuclear Magnetic Resonance (NMR) : A pure sample will show a clean NMR spectrum with sharp signals corresponding to the protons (¹H NMR) and carbons (¹³C NMR) of the target molecule, free from extraneous peaks. hilarispublisher.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) provides an exact molecular weight, and a pure sample should show a dominant ion corresponding to the expected mass of this compound. hilarispublisher.comnih.gov

A combination of these chromatographic and spectroscopic methods provides a comprehensive assessment of the purity of the isolated this compound.

Biosynthetic Pathways and Enzymatic Mechanisms Governing Korolkoside Formation

General Biosynthesis of Monoterpenoid Iridoids: From Geranyl Pyrophosphate to Iridodial (B1216469)

The biosynthesis of iridoids is a branch of the terpenoid pathway. notulaebotanicae.ro It originates with the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), which are produced via the mevalonate (B85504) (MVA) and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. nih.govmdpi.com In plants, the early stages of monoterpenoid biosynthesis, including the formation of iridoids, predominantly occur in the plastids and utilize precursors from the MEP pathway. mdpi.comuniversiteitleiden.nl

The key steps leading to the core iridoid structure are as follows:

Formation of Geranyl Pyrophosphate (GPP): A head-to-tail condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by GPP synthase (GPPS) to yield the C10 compound, geranyl pyrophosphate (GPP). notulaebotanicae.romdpi.com GPP is the universal precursor for all monoterpenes.

Conversion to Geraniol (B1671447): GPP is hydrolyzed to its corresponding alcohol, geraniol. This reaction is catalyzed by geraniol synthase (GES). researchgate.netpnas.org

Sequential Oxidation: Geraniol undergoes a two-step oxidation process. First, it is hydroxylated at the C8 position by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H), to form 8-hydroxygeraniol. researchgate.netbiorxiv.org This is followed by the oxidation of the alcohol group to an aldehyde, a reaction catalyzed by 8-hydroxygeraniol oxidoreductase (8HGO), yielding 8-oxogeranial. universiteitleiden.nlbiorxiv.org

Cyclization to the Iridoid Skeleton: The formation of the characteristic bicyclic iridoid skeleton is a critical step catalyzed by the enzyme iridoid synthase (ISY). researchgate.netbiorxiv.org ISY is a non-canonical monoterpene cyclase that reductively cyclizes the linear 8-oxogeranial. nih.gov The reaction involves an initial NAD(P)H-dependent reduction followed by a Michael-type cyclization to form the cyclopentane (B165970) ring. nih.govnih.gov This reaction produces the iridoid scaffold, which exists in a dynamic equilibrium between a closed hemiacetal form (nepetalactol) and its open-chain dialdehyde (B1249045) isomer, iridodial. researchgate.netbiorxiv.org Iridodial is the foundational intermediate from which the vast diversity of iridoids is derived. scielo.br

Table 1: Key Enzymes in the Early Iridoid Biosynthetic Pathway
EnzymeAbbreviationFunctionSubstrateProduct
Geranyl Diphosphate SynthaseGPPSCondensation of C5 unitsIPP + DMAPPGeranyl Pyrophosphate (GPP)
Geraniol SynthaseGESHydrolysis of GPPGeranyl Pyrophosphate (GPP)Geraniol
Geraniol 8-HydroxylaseG8HHydroxylationGeraniol8-hydroxygeraniol
8-hydroxygeraniol Oxidoreductase8HGOOxidation8-hydroxygeraniol8-oxogeranial
Iridoid SynthaseISYReductive Cyclization8-oxogeranialIridodial / Nepetalactol

Elucidation of Seco-Iridoid Biosynthetic Branch Points and Key Intermediates

Seco-iridoids are a major subclass of iridoids characterized by the cleavage of the bond between the C7 and C8 positions of the cyclopentane ring. mdpi.comscielo.br Korolkoside is a dimer of secologanin (B1681713), a prominent seco-iridoid that also serves as a precursor to terpenoid indole (B1671886) alkaloids (TIAs). acs.orgmdpi.com The biosynthesis of secologanin from iridodial involves several enzymatic modifications.

The pathway from iridodial proceeds through the key intermediate, loganic acid. nih.gov The conversion involves several steps catalyzed by enzymes such as iridoid oxidase (IO), which transforms iridodial into 7-deoxyloganetic acid. universiteitleiden.nl This intermediate is then glycosylated and hydroxylated. The pathway is outlined as:

Iridodial to 7-Deoxyloganetic Acid: Iridoid oxidase (IO), a cytochrome P450 enzyme, catalyzes the conversion of iridodial into 7-deoxyloganetic acid. universiteitleiden.nl

Glycosylation: 7-deoxyloganetic acid is glucosylated by 7-deoxyloganetic acid glucosyltransferase (7-DLGT), using UDP-glucose as the sugar donor to form 7-deoxyloganic acid. universiteitleiden.nl

Hydroxylation: 7-deoxyloganic acid is then hydroxylated at the C7 position by 7-deoxyloganic acid hydroxylase (7-DLH) to yield loganic acid. mdpi.com

Methylation and Cleavage: Loganic acid is a crucial branch-point intermediate. It is first methylated at the C11 carboxyl group by loganic acid O-methyltransferase (LAMT) to form loganin (B1675030). frontiersin.org Subsequently, secologanin synthase (SLS), another cytochrome P450 enzyme, catalyzes the oxidative cleavage of the cyclopentane ring of loganin to produce secologanin. universiteitleiden.nl

Proposed Enzymatic Steps and Gene Clusters Involved in Bis-Iridoid Linkage Formation

The final steps in the formation of this compound involve the dimerization of two secologanin molecules. While the precise enzymes are not yet characterized, the process relies on established biochemical principles, including glycosyltransferase activity and acetal (B89532) formation.

Glycosylation is a ubiquitous modification in iridoid biosynthesis, rendering the molecules more water-soluble and stable. Most naturally occurring iridoids are 1-O-glucosides. scielo.brnih.gov This step is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from an activated sugar donor (UDP-glucose) to the iridoid aglycone. nih.govcas.cz

Studies on various plants have identified specific UGTs with high substrate specificity for iridoid aglycones. nih.govresearchgate.net For instance, a UGT from Gardenia jasminoides was shown to preferentially glucosylate the 1-O-hydroxyl group of iridoid aglycones like 7-deoxyloganetin (B1248800) and genipin (B1671432). nih.gov This suggests that glycosylation often occurs after the core skeleton is formed but before final modifications. nih.govresearchgate.net In the case of secologanin, the precursor to this compound, glycosylation happens at the 7-deoxyloganetic acid stage, well before the final dimerization. universiteitleiden.nl

This compound is distinguished by its dimeric structure, where two secologanin units are connected via an acetal linkage. nih.govacs.org An acetal is formed from the reaction of an aldehyde with two alcohol molecules. In the case of this compound, the linkage involves the C7 aldehyde group of one secologanin unit and a hydroxyl group from the glucose moiety of the second secologanin unit. hebmu.edu.cn

The specific enzymatic machinery for this dimerization has not been identified. It is possible that a "bis-iridoid synthase" exists, which specifically catalyzes this intermolecular connection. Alternatively, the reaction could occur spontaneously under specific acidic conditions within the plant cell compartments where the precursors accumulate. hebmu.edu.cn Indeed, it has been questioned whether this compound could be an artifact formed during acidic extraction processes, although further work has asserted its existence as a natural product. acs.orghebmu.edu.cn

The genetic regulation of the iridoid pathway that produces the secologanin precursors is becoming clearer. In Catharanthus roseus, a well-studied medicinal plant, a gene cluster containing three basic helix-loop-helix (bHLH) transcription factors—BIS1, BIS2, and BIS3—has been identified. researchgate.netnih.gov These transcription factors act as master regulators, activating the expression of multiple iridoid biosynthetic genes, including GES, G8H, 8HGO, IS, and 7-DLGT. nih.gov It is plausible that similar gene clusters regulate the biosynthesis of secologanin in Lonicera korolkovii, providing the necessary precursors for this compound formation.

In Vivo and In Vitro Approaches for Biosynthetic Pathway Elucidation

The elucidation of complex biosynthetic pathways like that of this compound relies on a combination of in vivo and in vitro experimental approaches. These techniques have been instrumental in identifying intermediates and characterizing the enzymes involved in iridoid formation.

Tracer studies using isotopically labeled precursors are a cornerstone of biosynthetic pathway elucidation. researchgate.net By feeding a plant or cell culture with a precursor labeled with an isotope (e.g., ¹⁴C, ¹³C, ²H, ¹⁸O) and tracking the label's incorporation into downstream metabolites, the sequence of biochemical transformations can be determined.

Key findings from isotopic labeling studies in iridoid biosynthesis include:

Confirmation of Precursors: Experiments using ¹⁴C-labeled mevalonic acid (MVA) in various plants confirmed its role as a precursor and helped establish the sequential conversion of intermediates like sweroside, swertiamarin (B1682845), and gentiopicroside. nih.gov

Pathway Origin: The use of [1-¹³C]-glucose in Catharanthus roseus cell cultures, followed by ¹³C-NMR analysis, demonstrated that the carbon atoms in secologanin are derived from the MEP pathway, not the MVA pathway. zenodo.org

Intermediate Validation: Feeding studies with various labeled iridoid precursors have confirmed the roles of geraniol, iridodial, and loganic acid as key intermediates in the pathway leading to seco-iridoids. researchgate.netnih.govresearchgate.net

Genetic and Genomic Approaches for Enzyme Identification

The precise enzymatic machinery responsible for the biosynthesis of this compound, particularly the final dimerization step, has not been fully elucidated. However, the identification of the enzymes involved would rely on modern genetic and genomic approaches. health.gov.au These strategies are essential for moving from a known compound structure to identifying the specific genes and corresponding enzymes that catalyze its formation within an organism. nih.gov Genomics, the comprehensive study of an organism's complete set of DNA, provides the foundational blueprint for discovering these enzymatic pathways. wikipedia.org

Genetic and genomic methodologies offer a powerful alternative to traditional protein purification methods for enzyme identification. nih.gov For a complex molecule like this compound, which is derived from secoiridoid precursors, researchers would typically employ a combination of genome sequencing, transcriptomics, and bioinformatics. mdpi.comuniroma1.it The process would begin with the sequencing of the genome and transcriptome of Lonicera korolkovii, the plant from which this compound was first isolated. acs.org

With the genomic and transcriptomic data available, bioinformatic analyses would be used to search for genes encoding candidate enzymes. nih.gov This involves searching for sequences with homology to known enzymes involved in iridoid biosynthesis, such as geraniol synthase, cytochrome P450-dependent monooxygenases, and glycosyltransferases (GTs). mdpi.comnih.gov Since this compound is a bis-iridoid glucoside, particular attention would be paid to identifying glycosyltransferases that attach glucose to the secologanin moieties and, crucially, any enzyme potentially capable of catalyzing the unique acetal linkage between the two monomer units. acs.org

Further validation would involve functional genomics techniques. Gene knockout or gene silencing (e.g., using RNA interference) studies could be performed to confirm the function of a candidate gene. If silencing a specific gene leads to a decrease or complete absence of this compound or its precursors, it provides strong evidence for that gene's role in the biosynthetic pathway. Conversely, heterologous expression, where a candidate gene from L. korolkovii is expressed in a host organism like yeast or E. coli, can be used to characterize the specific reaction catalyzed by the encoded enzyme in a controlled system.

Genotyping-by-sequencing (GBS) is another approach that can be used to create high-density genetic maps, which can help link specific genomic regions to the production of certain metabolites. plos.org By correlating the genetic markers with the chemotype (the chemical profile) of different Lonicera individuals, it may be possible to pinpoint the loci containing the genes for the this compound pathway.

Chemoenzymatic Synthesis Strategies Inspired by Biosynthetic Pathways

A chemoenzymatic synthesis strategy for this compound would leverage a combination of chemical steps and highly selective enzymatic transformations to construct this complex bis-iridoid. beilstein-journals.org Such an approach aims to improve efficiency and yield while minimizing the need for cumbersome protection and deprotection steps often required in purely chemical synthesis. ijariie.comnih.gov The strategy would be inspired by the putative natural biosynthetic pathway, which starts from secoiridoid monomers. mdpi.comuniroma1.it

The logical starting material for a chemoenzymatic synthesis of this compound is its precursor, secologanin. acs.org Secologanin itself can be sourced from natural suppliers or synthesized through established chemical or chemoenzymatic routes. The core of the strategy would then revolve around the key bond-forming steps: glycosylation and the final dimerization via an acetal linkage.

Enzymatic Glycosylation : Glycosyltransferases (GTs) are enzymes that transfer a sugar moiety from an activated sugar donor to an acceptor molecule with high regio- and stereoselectivity. mdpi.com In a chemoenzymatic approach, a specific glycosyltransferase, either sourced directly from Lonicera or an engineered variant, would be used to attach a glucose molecule to each of the two secologanin units. This enzymatic step ensures the correct stereochemistry of the glycosidic bond, a task that can be challenging for traditional organic synthesis.

Dimerization and Acetal Formation : The final and most challenging step is the formation of the acetal bond that links the two glycosylated secologanin monomers. acs.org There are two primary chemoenzymatic possibilities for this transformation:

Enzyme-Catalyzed Acetal Formation : The search for a specific "this compound synthase" enzyme that naturally performs this dimerization would be the ideal scenario. While such an enzyme has not been identified, biocatalysis research has identified enzymes capable of forming similar bonds. nih.gov If discovered, this enzyme could be used in vitro to couple the two monomers in a one-pot reaction system. chemrxiv.org

Chemically-Induced Acetal Formation : Interestingly, some research suggests that this compound may be a complex artifact formed during the isolation process, potentially through an acid-catalyzed reaction in anhydrous conditions during fractionation. hebmu.edu.cn This insight provides a valuable alternative for a chemoenzymatic strategy. After the enzymatic glycosylation of secologanin, the final dimerization could be accomplished through a controlled, acid-catalyzed chemical step that mimics the proposed artifact formation. This hybrid approach, where enzymes are used for the stereochemically complex glycosylation and a simple chemical reaction for the final coupling, is a hallmark of efficient chemoenzymatic synthesis. escholarship.orgescholarship.org

This combined strategy, using enzymes for their unparalleled selectivity in key steps and chemical methods for more straightforward transformations, represents a powerful and practical route to obtaining structurally complex natural products like this compound for further study. beilstein-journals.org

Advanced Spectroscopic and Spectrometric Methodologies for Korolkoside Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Glycoside Structure Determination

NMR spectroscopy is the cornerstone for the structural elucidation of intricate molecules such as Korolkoside, providing unparalleled insight into the connectivity and spatial arrangement of atoms. ox.ac.ukiosrjournals.org

A suite of two-dimensional (2D) NMR experiments is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and for piecing together the molecular framework of this compound. numberanalytics.com

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, which are crucial for identifying adjacent protons within the individual monosaccharide units and the aglycone of this compound. sdsu.edu Cross-peaks in the COSY spectrum would establish the spin systems of each sugar residue.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to their attached carbons, providing a map of all C-H bonds. sdsu.edu This is fundamental for assigning the ¹³C resonances based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are critical for connecting the individual structural fragments. emerypharma.com They show correlations between protons and carbons that are two or three bonds away. numberanalytics.com These long-range correlations would be used to link the sugar units to each other and to connect the entire glycan chain to the aglycone, thus establishing the glycosylation sites.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about protons that are close in space, which is vital for determining the stereochemistry of the glycosidic linkages (α or β) and the relative stereochemistry within the aglycone. numberanalytics.com For example, a NOESY correlation between the anomeric proton of one sugar and a proton on the adjacent sugar would define their spatial relationship.

Table 1: Hypothetical 2D NMR Data for a Key Glycosidic Linkage in this compound

Proton (¹H)Correlated Proton (COSY)Correlated Carbon (HSQC)Key Correlated Carbons (HMBC)Key NOESY Correlation
H-1' (Sugar A)H-2'C-1'C-2', C-5', C-3 (Aglycone)H-3 (Aglycone)
H-3 (Aglycone)H-2, H-4C-3C-2, C-4, C-5, C-1' (Sugar A)H-1' (Sugar A)

Beyond standard 2D NMR, advanced pulse sequences can be employed to resolve complex spectral overlap and to obtain precise coupling constants for stereochemical assignments. sabba.meethz.ch For instance, phase-sensitive NOESY or ROESY experiments could provide more detailed information on spatial proximities. princeton.edu Quantitative J-resolved spectroscopy could be used to extract accurate proton-proton coupling constants, which are indicative of specific dihedral angles and thus the relative stereochemistry within the sugar rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition and for obtaining structural information through fragmentation analysis. measurlabs.comresearchgate.netinnovareacademics.in

ESI-MS is a soft ionization technique that allows for the accurate mass measurement of intact, non-volatile molecules like this compound. libretexts.orgnih.gov High-resolution ESI-MS would provide a highly accurate mass of the molecular ion (e.g., [M+Na]⁺), from which a unique elemental composition can be determined, thus establishing the molecular formula of this compound. msesupplies.com

Table 2: Hypothetical HRMS Data for this compound

IonCalculated m/zMeasured m/zMass Accuracy (ppm)Deduced Molecular Formula
[M+Na]⁺ValueValue< 5Formula

Tandem MS (MS/MS) involves the selection and fragmentation of the molecular ion to generate product ions. labmanager.commsaltd.co.ukwikipedia.org The fragmentation pattern of a cardiac glycoside like this compound is highly informative. The fragmentation would typically involve the sequential loss of the sugar units from the glycan chain. The mass differences between the precursor ion and the fragment ions would correspond to the masses of the individual monosaccharides, allowing for the determination of the sugar sequence. nationalmaglab.org Further fragmentation of the aglycone would provide structural information about its core.

Chiroptical Spectroscopies for Absolute Stereochemistry (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))

While NMR and MS can define the relative stereochemistry, chiroptical techniques are often necessary to determine the absolute configuration of the molecule. saschirality.orgnih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. faccts.deencyclopedia.pub For a compound like this compound, the experimental ECD spectrum would be compared to the theoretically calculated spectra for the possible stereoisomers. A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute stereochemistry of the entire molecule. biotools.usrsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a compound with the wavelength of light. wikipedia.orgslideshare.netfiveable.me The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the chromophores within the molecule. pg.edu.pl Similar to ECD, comparison with theoretical models or with known compounds can be used to assign the absolute configuration.

X-ray Crystallography for Solid-State Structure Confirmation (if applicable)

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure. carleton.edurigaku.com It provides precise data on bond lengths, bond angles, and the absolute configuration of stereocenters by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal. crystalpharmatech.comoxcryo.com This method is considered the "gold standard" for structural proof, as it moves beyond the interpretation of spectroscopic data, which can sometimes be ambiguous for large, conformationally flexible molecules. rigaku.com

In the context of this compound, a literature review indicates that its structure was originally determined through extensive spectroscopic analysis (NMR, MS) and chemical derivatization. nih.gov As of now, a specific single-crystal X-ray analysis for this compound itself has not been reported in published literature. The primary challenge in applying this technique to complex glycosides often lies in obtaining crystals of sufficient quality and size suitable for diffraction experiments. uhu-ciqso.es These molecules can be amorphous or form microcrystalline powders, hindering the application of single-crystal X-ray diffraction. icdd.com

However, the utility of X-ray crystallography has been demonstrated for numerous other iridoid and bis-iridoid glucosides. researchgate.netthieme-connect.demdpi.com For instance, the absolute configuration of a new iridoid, morisecoiridoic acid A, was definitively established through single-crystal X-ray diffraction analysis. researchgate.net Similarly, the structure of aquaticol, a bis-sesquiterpene isolated alongside several iridoid glucosides, was confirmed by X-ray crystallographic analysis. thieme-connect.de These examples underscore the power of the technique to provide incontrovertible structural evidence for complex natural products when suitable crystals can be grown. crystalpharmatech.com Should a single crystal of this compound be successfully cultivated and analyzed, it would provide the ultimate confirmation of the stereochemistry proposed by spectroscopic methods.

Table 1: General Parameters in a Typical Single-Crystal X-ray Diffraction Experiment

ParameterDescriptionSignificance
Crystal System The classification of the crystal based on its symmetry (e.g., Orthorhombic, Monoclinic).Defines the basic geometry of the unit cell. thieme-connect.de
Space Group Describes the symmetry operations within the crystal lattice.Provides detailed information on the arrangement of molecules. mdpi.com
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).Defines the size and shape of the repeating unit in the crystal. carleton.edu
Resolution A measure of the level of detail observed in the electron density map.Higher resolution allows for more precise determination of atomic positions. nih.gov
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.Lower values indicate a better fit of the model to the data. nih.gov

Computational Chemistry Approaches in Conjunction with Spectroscopic Data for Structure Assignment

For a molecule like this compound, with its numerous stereocenters and conformational flexibility, computational approaches offer several key advantages:

NMR Chemical Shift Prediction: One of the most powerful applications of DFT is the calculation of NMR chemical shifts (¹H and ¹³C). st-and.ac.ukresearchgate.net By generating theoretical spectra for all possible diastereomers of a proposed structure, chemists can compare these predictions with the experimental data. The isomer whose calculated spectrum most closely matches the experimental one is identified as the correct structure. This process, often aided by statistical metrics like the DP4+ probability analysis, provides a high degree of confidence in the stereochemical assignment. frontiersin.org

Conformational Analysis: Complex molecules can exist in multiple low-energy conformations, which complicates the interpretation of NMR data that represents a population-weighted average. Computational methods can perform a systematic search for these stable conformers. Subsequent property calculations, such as NMR shifts or coupling constants, can then be Boltzmann-averaged over the conformational ensemble to provide a more accurate prediction for comparison with experimental results. rsc.org

Chiroptical Properties Calculation: The absolute configuration of a chiral molecule can be investigated by calculating chiroptical properties like Electronic Circular Dichroism (ECD) and Optical Rotation (OR). rsc.org The calculated ECD spectrum for a proposed absolute configuration can be compared with the experimental spectrum. A good match between the experimental and theoretical curves provides strong evidence for the assignment of the absolute stereochemistry. researchgate.net

While no specific computational studies have been published for this compound itself, the approach is routinely applied to other complex glycosides. researchgate.netresearchgate.net For example, the absolute configuration of a new sesquiterpenoid di-glucoside was recently determined by comparing its experimental ECD spectrum with the one predicted by quantum chemical calculations. researchgate.net This highlights the crucial role computational chemistry plays in modern natural product research, providing a robust method to validate or revise structures proposed by traditional spectroscopic means. nih.govfrontiersin.org

Table 2: Common Computational Methods in Structure Elucidation

MethodApplicationInformation Provided
Density Functional Theory (DFT) Calculation of NMR chemical shifts, coupling constants, and molecular geometries.Predicted spectroscopic parameters for comparison with experimental data. rsc.org
Time-Dependent DFT (TD-DFT) Calculation of Electronic Circular Dichroism (ECD) and UV-Vis spectra.Predicted chiroptical spectra to determine absolute configuration. rsc.org
Molecular Mechanics (e.g., MMFF94) Rapid conformational searching for flexible molecules.Identification of low-energy conformers for further analysis. researchgate.net
DP4+ Analysis Statistical comparison of experimental and calculated NMR data.Provides a probability score for the assignment of the correct diastereomer. frontiersin.org

Structure Activity Relationship Sar Studies and Molecular Modeling of Korolkoside and Its Analogs

Fundamental Principles of Structure-Activity Relationships in Iridoids

Iridoids are a large class of cyclopenta[c]pyran monoterpenoids that exhibit a wide array of biological activities, including anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. igi-global.commdpi.comThe relationship between the chemical structure of these compounds and their biological function is a critical area of study. The biological activity of iridoids is generally dictated by several structural features:

The Aglycone Core: The fundamental cyclopentanopyran skeleton is paramount. The integrity and substitution pattern of this core structure significantly influence activity.

Systematic Derivatization and Chemical Modification Strategies

To explore SAR and develop analogs with improved potency or pharmacokinetic properties, systematic chemical modifications are employed. While specific derivatization studies on Korolkoside are not widely reported, strategies applied to other iridoids illustrate the potential avenues for its modification. colab.wsThese strategies typically target the glycoside moiety, the aglycone scaffold, or the linkage region.

Glycoside Moiety Modifications

The sugar component of iridoid glycosides is a frequent target for chemical modification. nih.govSince these molecules often possess multiple hydroxyl groups, selective protection and derivatization are key techniques. rsc.orgresearchgate.net

Changing the Sugar Unit: Replacing the glucose with other sugars can impact the compound's solubility, stability, and interaction with biological targets.

Ester Linkages to the Sugar: In some natural iridoids, phenolic acids (like p-coumaric acid or ferulic acid) are attached to the glucose moiety via an ester bond. Synthetically creating such derivatives can significantly alter biological activity. For example, the cytotoxic activity of some iridoid glycosides is dependent on the substituents on the sugar moiety. nih.gov

Aglycone Scaffold Derivatizations

The aglycone, or non-sugar portion, is the primary determinant of the core pharmacological activity for many iridoids. Modifications to this scaffold are diverse:

Oxidation and Reduction: The primary hydroxyl group at the C10 position on some iridoids can be selectively oxidized to an aldehyde, which can alter biological effects. rsc.org* Esterification: Hydroxyl groups on the aglycone can be converted to esters. Studies on compounds like catalpol (B1668604) and aucubin (B1666126) show that esterification with various aromatic or aliphatic acids can modulate anti-inflammatory and other activities.

Modifying the Cyclopentane (B165970) Ring: Alterations to the cyclopentane ring, such as opening the ring to form secoiridoids, or introducing different functional groups, can lead to significant changes in biological profiles. The aglycones of some iridoid glycosides have demonstrated greater anticancer activity than the parent glycosides. mdpi.com

Linkage Region Alterations

Glycosidic Bond: In simple iridoid glycosides, the anomeric carbon (C-1) of the aglycone is linked to the sugar. The stereochemistry of this bond (α or β) is crucial. Most naturally occurring iridoid glycosides feature a β-linkage. acs.orgAltering this stereochemistry is a potential modification strategy.

Bis-iridoid Linkage: For bis-iridoids like this compound, the linkage between the two monomeric units is a key target for modification. nih.govThis compound features an acetal (B89532) linkage between two secologanin (B1681713) units. nih.govOther bis-iridoids are connected by ester linkages or other bonds. mdpi.comd-nb.infoSynthesizing analogs with different types of linkages could profoundly impact the molecule's three-dimensional structure and its ability to interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. igi-global.comThese models allow for the prediction of the activity of novel, unsynthesized analogs, thereby guiding drug discovery efforts. igi-global.comresearchgate.netFor iridoids, QSAR studies have been successfully applied to predict activities such as hepatoprotective and cytotoxic effects. nih.govresearchgate.net

Descriptor Selection and Calculation

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that represent the physicochemical properties of a molecule. catalysis.blogwiley.comThe selection of appropriate descriptors is crucial for building a predictive model.

Descriptor Types: A wide range of descriptors can be calculated, categorized as follows:

Constitutional (1D): These describe the basic composition of a molecule, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include connectivity indices and topological polar surface area (TPSA).

Geometrical (3D): These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's size and shape, such as van der Waals volume.

Quantum-Chemical: These are derived from quantum mechanics calculations and describe electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. researchgate.netresearchgate.net

Model Development: Once descriptors are calculated for a set of iridoids with known biological activity, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR equation. researchgate.netFor example, a QSAR study on the hepatoprotective activity of iridoids identified that a combination of descriptors related to polarizability, mass distribution, and electronic properties could effectively predict activity. cyberleninka.ruAnother study on cytotoxic genipin (B1671432) derivatives found that dipole moment, polarizability, and solubility were key predictors of activity. nih.gov The table below summarizes the types of descriptors commonly used in iridoid QSAR studies.

Descriptor CategoryExamplesRelevance to Biological Activity
Constitutional Molecular Weight, Number of H-bond acceptors/donorsInfluences general properties like absorption and distribution.
Topological Topological Polar Surface Area (TPSA), Connectivity Indices, Galvez Topological Charge IndicesTPSA is related to membrane permeability. Connectivity indices relate to molecular size and branching.
Geometrical van der Waals Volume, 3D-WHIM descriptorsDescribes the size and shape of the molecule, which is critical for receptor binding.
Quantum-Chemical HOMO/LUMO Energy, Dipole Moment, PolarizabilityDescribes electronic aspects of the molecule, such as its reactivity and ability to engage in polar interactions.

These QSAR models, once validated, can be used to virtually screen new iridoid structures, including potential this compound analogs, to prioritize the synthesis of compounds with the highest predicted biological activity. researchgate.net

Statistical Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors. The reliability and predictive power of a QSAR model are highly dependent on its rigorous statistical validation. imist.ma For a compound class like iridoid glycosides, which includes this compound, developing a robust QSAR model requires several validation steps to ensure it is statistically significant, robust, and not a result of chance correlation. igi-global.comresearchgate.net

The validation process is typically divided into internal and external validation. nih.gov

Internal Validation: This step assesses the stability and robustness of the model using the initial training dataset. The most common method is cross-validation. In leave-one-out (LOO) cross-validation, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. eurekaselect.com The resulting cross-validation coefficient (Q²) is a key metric; a high Q² value (typically > 0.5) indicates good internal predictive ability. periodikos.com.br Another method, leave-many-out (LMO) cross-validation, involves removing a group of compounds at each step. nih.gov Y-randomization is another crucial test where the biological activity data is randomly shuffled to build new QSAR models. A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is not due to chance. nih.gov

External Validation: This is considered the most stringent test of a model's predictive power. The initial dataset is split into a training set, used to build the model, and a test set, which is not used during model development. nih.gov The model's ability to predict the activity of the compounds in the test set is evaluated using parameters like the predictive R² (R²_pred). A high R²_pred value (typically > 0.6) suggests that the model has good predictive capability for new, untested compounds. periodikos.com.br

The selection of appropriate molecular descriptors and statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, is critical for developing a reliable model. researchgate.netljmu.ac.uk While specific QSAR models for this compound are not extensively documented in publicly available literature, the following table illustrates the typical statistical parameters used to validate a hypothetical QSAR model for the hepatoprotective activity of a series of iridoid compounds.

ParameterDefinitionAcceptable Value
R² (Coefficient of Determination)Measures the goodness-of-fit of the model to the training data.> 0.6
Q² (Cross-Validated R²)Measures the internal predictive ability of the model (from LOO-CV).> 0.5
R²_pred (Predictive R² for external set)Measures the model's ability to predict the activity of an external test set.> 0.6
RMSE (Root Mean Square Error)Represents the standard deviation of the prediction errors.As low as possible

Computational Molecular Docking and Dynamics Simulations for Target Binding Predictions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. nih.gov These methods provide insights into the specific interactions that stabilize the ligand-receptor complex, which is fundamental for understanding the compound's mechanism of action.

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to the active site of a target protein. mdpi.comfip.org The process involves preparing 3D structures of both the ligand (this compound) and the receptor. Docking algorithms then sample a large number of possible binding poses and use a scoring function to rank them based on estimated binding affinity. A more negative binding energy score typically indicates a more favorable and stable interaction. nih.gov For iridoid glycosides, studies have successfully used docking to predict their binding to targets like glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease. nih.gov Since this compound is a bis-iridoid composed of two secologanin units, docking studies on its constituent parts can provide valuable clues. For instance, secologanin has been docked into the ATP-binding site of GSK-3β, showing hydrogen bond formation as a key interaction. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often employed to assess the stability of the predicted ligand-receptor complex over time. mdpi.com An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the complex. nih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and ligand over the simulation time, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. jebas.org Stable RMSD values suggest that the ligand remains securely bound in the active site. nih.gov Furthermore, MD simulations allow for the calculation of binding free energies (e.g., using MM/PBSA methods), which offers a more accurate estimation of binding affinity than docking scores alone. mdpi.comjebas.org

The table below summarizes representative findings from a molecular docking and MD simulation study of secologanin, a constituent monomer of this compound, with the GSK-3β protein.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesMD Simulation Stability (RMSD)
SecologaninGSK-3β-7.9VAL135, LYS85, ASP200Stable over 100 ns simulation

Impact of Stereochemistry on Biological Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. acs.org Molecules with the same chemical formula but different spatial arrangements are called stereoisomers, and they can have profoundly different interactions with chiral biological molecules like enzymes and receptors. nih.gov This principle is especially relevant for complex natural products like this compound.

This compound is a bis-iridoid glucoside, meaning it is a dimer composed of two iridoid units linked together. mdpi.com Iridoids possess multiple chiral centers, leading to a vast number of possible stereoisomers. nih.gov The specific stereochemistry of this compound, determined through spectroscopic analysis, defines the precise conformation of its cyclopentanopyran rings and the orientation of its substituents. researchgate.net This includes the configuration at the C-1 position, which is typically a β-orientation for the glycosidic bond in loganin (B1675030) and secologanin-type iridoids, a feature established by their biosynthetic pathway. acs.org

Pre Clinical Pharmacological Investigations and Molecular Mechanisms of Korolkoside Action

In Vitro Biological Activity Screening Methodologies

In vitro screening is a foundational step in pharmacology, allowing for the assessment of a compound's biological effects in a controlled laboratory setting outside of a living organism. These methodologies provide crucial preliminary data on potential therapeutic activities.

Cell-Based Assays for Anti-inflammatory Effects (e.g., cytokine modulation, COX inhibition)

Cell-based assays are instrumental in determining the anti-inflammatory potential of a compound. A common approach involves using cell lines, such as murine macrophages (e.g., RAW 264.7), which are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to mimic an inflammatory response. nih.gov Researchers then treat these cells with the test compound to observe any reduction in inflammatory markers.

Key parameters often measured include:

Cytokine Modulation: The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are quantified. biomedpharmajournal.org A reduction in the production of these cytokines suggests anti-inflammatory activity.

COX Inhibition: The expression and activity of cyclooxygenase (COX) enzymes, particularly COX-2, are analyzed. nih.govresearchgate.net COX-2 is an enzyme that is induced during inflammation and mediates the production of prostaglandins. nih.govnih.gov Inhibition of COX-2 expression or activity is a key mechanism for many anti-inflammatory drugs. nih.govresearchgate.net

Despite the availability of these established methods, specific studies detailing the effects of Korolkoside on cytokine modulation or COX inhibition in cell-based assays were not found in the reviewed scientific literature.

Antioxidant Potential Assessment (e.g., radical scavenging assays, cellular oxidative stress models)

The antioxidant capacity of a natural compound is its ability to neutralize harmful free radicals, which contribute to oxidative stress and various diseases. nih.gov Standard in vitro methods for assessing this potential include several well-established assays.

Radical Scavenging Assays: These chemical assays measure the ability of a compound to directly neutralize stable free radicals. Common examples include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method uses a stable free radical, DPPH, which has a deep violet color. mdpi.com When an antioxidant compound donates an electron to DPPH, it becomes neutralized, and the color fades to pale yellow, a change that can be measured spectrophotometrically. nih.govmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The ability of a test compound to reduce this radical cation and cause a loss of color is quantified to determine its scavenging activity. biomedpharmajournal.orgcellmolbiol.org

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its electron-donating capacity, a key aspect of antioxidant action. nih.govnih.gov

A literature review did not yield specific studies that have applied these or other antioxidant assessment methodologies to the isolated compound this compound.

Antimicrobial Activity Studies against Specific Pathogens (e.g., bacterial, fungal, viral)

To determine if a compound has antimicrobial properties, it is tested against a panel of pathogenic microorganisms. The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. nih.gov The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. frontiersin.org

This methodology can be applied to a wide range of pathogens:

Bacterial Pathogens: Including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.govmdpi.com

Fungal Pathogens: Such as yeast (e.g., Candida albicans) and various molds. nih.govresearchgate.net

Currently, there is no available research in the public domain that documents the screening of this compound for antimicrobial activity against specific bacterial, fungal, or viral pathogens.

Enzyme Inhibition Assays and Receptor Binding Studies

Many drugs exert their effects by inhibiting specific enzymes or by binding to cellular receptors.

Enzyme Inhibition Assays: These studies measure the ability of a compound to reduce the activity of a specific enzyme. The concentration of the compound required to inhibit 50% of the enzyme's activity is known as the IC₅₀ value. mdpi.com These assays are crucial for identifying potential drugs for a wide range of diseases. nih.gov

Receptor Binding Studies: These assays determine if a compound can bind to a specific cellular or nuclear receptor. They are often performed using competitive binding, where the test compound competes with a known, often radiolabeled, ligand for the receptor's binding site. nih.gov The affinity of the compound for the receptor can then be determined.

No specific data from enzyme inhibition or receptor binding studies for the compound this compound could be located in the reviewed scientific literature.

Exploration of Intracellular Signaling Pathways Modulated by this compound

Understanding how a compound affects intracellular signaling pathways provides insight into its molecular mechanism of action. This knowledge is critical for drug development and for predicting a compound's broader physiological effects.

Effects on NF-κB Pathway Activation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that acts as a primary transcription factor. youtube.com It plays a critical role in regulating the immune and inflammatory response. researchgate.net In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins called IκB. youtube.com

Upon stimulation by pro-inflammatory signals (such as TNF-α or LPS), the IκB kinase (IKK) complex is activated. youtube.com IKK then phosphorylates IκB, targeting it for degradation. youtube.com This releases NF-κB, allowing it to translocate into the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. youtube.comresearchgate.netnih.gov Inhibition of the NF-κB pathway is a key target for anti-inflammatory therapies. nih.gov

While the NF-κB pathway is a well-established target for anti-inflammatory compounds, specific investigations into the potential modulatory effects of this compound on NF-κB activation have not been reported in the available scientific literature.

Modulation of MAP Kinase Signaling Cascades

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial pathways that regulate cellular processes like proliferation, differentiation, and apoptosis. nih.gov The MAPK/ERK pathway, in particular, has been identified as a potential therapeutic target in various diseases. nih.gov

While no studies have specifically investigated the effect of this compound on MAPK signaling, research on other iridoid compounds suggests this is a plausible area for future investigation. For instance, some phytochemicals are known to exert their anti-inflammatory effects by modulating key inflammatory signaling pathways, including MAPKs. mdpi.comnih.gov The hepatoprotective effects of certain iridoids have also been linked to the suppression of the MAPK signaling pathway. nih.gov The investigation of a novel secoiridoid compound, swertiamarin (B1682845) B, revealed its potential antitumor activity, with the MAPK/ERK signaling pathway being a possible therapeutic target. nih.gov These findings in related compounds suggest that this compound could potentially interact with MAPK cascades, though direct experimental evidence is currently lacking.

Induction of Apoptotic Pathways in Specific Cell Lines

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many natural products are investigated for their ability to selectively induce apoptosis in cancer cell lines.

Specific studies detailing the pro-apoptotic activity of this compound are not available. However, research on other iridoid glycosides demonstrates their potential to modulate apoptotic pathways. For example, a mixture of cornel iridoid glycosides was found to have anti-apoptotic effects in a rat model of focal cerebral ischemia. mdpi.com This was demonstrated by a decrease in the expression of the pro-apoptotic protein Bax and cleaved caspase-3, alongside an increase in the anti-apoptotic protein Bcl-2. mdpi.com Similarly, the iridoid loganin (B1675030) has been shown to protect against MPP+-induced apoptosis in neuronal cultures by regulating the expression of both anti-apoptotic and pro-apoptotic proteins. nih.gov

These studies indicate that iridoid glycosides as a class can influence the cellular machinery of apoptosis. Whether this compound induces or inhibits apoptosis would depend on the cell type and specific conditions, representing a critical area for future research into its potential therapeutic applications.

In Vivo Pre-clinical Efficacy Studies in Animal Models (excluding clinical human trials)

In vivo studies in animal models are essential for evaluating the potential therapeutic efficacy of a compound before it can be considered for human trials. As no specific in vivo efficacy studies for this compound have been published, this section describes common animal models used to test the activities often associated with iridoid glycosides.

Models for Inflammation and Immune Modulation

Iridoid glycosides are widely recognized for their anti-inflammatory properties. ekb.egnih.govnih.gov Various animal models are used to screen for and confirm these effects. mdpi.comencyclopedia.pub

A common model for intestinal inflammation involves the use of trinitrobenzene sulfonic acid (TNBS) to induce colitis in rodents. ekb.eg In such a model, a test compound's efficacy is measured by its ability to reduce disease symptoms like weight loss and bloody diarrhea. ekb.eg For example, the iridoid glycoside catalposide, when administered to TNBS-treated mice, led to a significant improvement in the wasting disease and an increase in body weight. ekb.eg Similarly, an iridoid glycoside fraction from Folium syringae was shown to have anti-inflammatory effects in a TNBS-induced colitis model in rats. ekb.eg

Other models include chemically induced ear edema, where the anti-inflammatory effect is quantified by the reduction in swelling. mdpi.com These established models would be appropriate for future preclinical investigations into the potential anti-inflammatory activity of this compound.

Oxidative Stress and Organ Protection Models

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. nih.govnih.gov The protective effects of natural products against oxidative damage are often tested in models of ischemia-reperfusion (I/R) injury. nih.gov

A relevant example is the study of purified cornel iridoid glycosides (containing morroniside (B1252140) and loganin) in a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), which mimics ischemic stroke. fabad.org.tr The study found that these iridoids provided neuroprotective effects by reducing toxic products related to reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). fabad.org.tr The mechanism was linked to the activation of the Nrf2/HO-1 signaling pathway, a key cellular defense against oxidative stress. fabad.org.tr The hepatoprotective effects of iridoids are also largely attributed to their antioxidant activity. nih.gov These models provide a framework for how the organ-protective and antioxidant potential of this compound could be evaluated.

Infection Models for Antimicrobial Evaluation

Many iridoid glycosides have demonstrated in vitro antimicrobial activity. researchgate.net To confirm therapeutic potential, these findings must be translated to in vivo infection models.

Animal models are critical for studying the efficacy and safety of potential antimicrobial agents in the context of a host's metabolic processes and immune response. A common approach for skin infections, for example, is the mouse skin abrasion model, where an incision is infected with bacteria like Staphylococcus aureus. The efficacy of a test compound applied topically or systemically is then evaluated by measuring the reduction in bacterial load at the infection site and observing the progression of wound healing. While numerous iridoids have been reported to have broad-spectrum antimicrobial effects, detailed in vivo studies confirming their efficacy in animal infection models remain a less explored area compared to their anti-inflammatory activities. ekb.eg

Methodological Considerations in Pre-clinical Study Design and Data Interpretation

Rigorous preclinical study design is paramount to ensure that data are reliable and can inform decisions about progressing to clinical trials. nih.govfabad.org.tr When investigating a novel natural compound like this compound, several methodological factors must be carefully considered.

The first step involves a clear hypothesis. fabad.org.tr Preclinical research can be either exploratory (hypothesis-generating) or confirmatory (hypothesis-testing). fabad.org.tr While initial screening of this compound's activities might be exploratory, any significant findings must be validated through robust, hypothesis-testing studies with predefined primary outcomes. fabad.org.tr

Choosing an appropriate animal model is crucial. The model should accurately mimic the human disease state being studied. nih.gov For instance, if investigating anti-inflammatory properties for colitis, the TNBS-induced model is a well-established choice. ekb.eg The study design must include appropriate controls, such as vehicle controls (to account for effects of the delivery substance) and positive controls (a known effective drug) to validate the model's responsiveness. fabad.org.tr

To avoid experimental bias, which can systematically distort results, practices such as randomization (to allocate animals to treatment groups) and blinding (to conceal group allocation from investigators and analysts) are essential. fabad.org.tr The sample size should be determined beforehand using a power calculation to ensure the study can detect a meaningful effect if one exists. nih.gov

Interpreting data from natural products presents unique challenges. The bioavailability of the compound—the fraction that reaches systemic circulation—must be assessed, as it determines the potential for biological action. mdpi.com Furthermore, natural products can contain complex mixtures or, in the case of purified compounds like this compound, may have multiple mechanisms of action, complicating the interpretation of results. Therefore, findings should be supported by mechanistic in vitro studies to understand the molecular pathways involved. violapharm.com

Synthetic Strategies for Korolkoside and Analog Development

Retrosynthetic Analysis of Complex Bis-Iridoid Scaffolds

A retrosynthetic analysis of a complex bis-iridoid glycoside like Korolkoside would logically begin by disconnecting the molecule at its most strategic bonds. The most apparent disconnections are the glycosidic linkages and the central acetal (B89532) bond that bridges the two iridoid units.

Glycosidic Bond Disconnection: The two glucose units can be retrosynthetically cleaved from the iridoid aglycones. This simplifies the target to the core bis-iridoid aglycone and appropriately protected glucose donors. This approach is common in the synthesis of glycosylated natural products. nih.gov

Acetal Linkage Disconnection: The central acetal linkage, which connects the two secologanin (B1681713) moieties, is a key structural feature. galanresearch.com Retrosynthetically, this bond can be broken to yield two monomeric secologanin derivatives. One monomer would possess a nucleophilic hydroxyl group, while the other would have an electrophilic center, such as a hemiacetal or a related functional group, poised for coupling.

Iridoid Core Disconnection: Further disconnection of the secologanin monomer reveals the underlying cyclopenta[c]pyran ring system. Synthetic strategies for this core often involve cycloaddition reactions or intramolecular cyclizations to construct the characteristic cis-fused bicyclic framework. nih.gov The biosynthesis of iridoids, which proceeds from geraniol (B1671447), often inspires laboratory syntheses. jst.go.jphep.com.cn

This retrosynthetic blueprint highlights the main challenges in the synthesis of this compound: the stereocontrolled formation of the iridoid core, the selective dimerization of the two iridoid units to form the acetal bridge, and the stereoselective installation of the glycosidic linkages.

Total Synthesis Approaches to this compound (if reported or theoretically feasible)

While a specific total synthesis of this compound remains an open challenge, the successful synthesis of other bis-iridoid glycosides, such as cantleyoside, provides a roadmap for a feasible synthetic strategy. jst.go.jp A plausible approach would involve the synthesis of the secologanin monomer, followed by a carefully orchestrated dimerization and subsequent glycosylation.

The first total synthesis of secologanin was a significant achievement, paving the way for the synthesis of a vast array of monoterpenoid indole (B1671886) alkaloids and other complex natural products. jst.go.jpresearchgate.net These syntheses often employ strategies like organocatalytic Michael additions to establish key stereocenters in the dihydropyran ring. jst.go.jp

The formation of the acetal linkage between the two secologanin units is the cornerstone of a this compound synthesis. This transformation requires the coupling of a hydroxyl group from one secologanin unit with a reactive carbonyl or equivalent on the second unit. In a theoretical synthesis, one could envision the acid-catalyzed reaction between a secologanin derivative bearing a free hydroxyl group and another derivative possessing a hemiacetal or an aldehyde. pressbooks.pub The formation of such acetal linkages is a common reaction in organic synthesis, often driven by the removal of water to shift the equilibrium towards the product. pressbooks.pub

In the context of complex molecules like iridoids, achieving high yields and stereocontrol in such a coupling reaction can be challenging due to the potential for side reactions and the presence of multiple reactive functional groups. The synthesis of other dimeric iridoids has demonstrated that such couplings are indeed possible. For instance, the formation of a 1,3-dioxane (B1201747) ring in some bis-iridoids occurs through an acetalation reaction between hydroxyl groups and an aldehyde. frontiersin.org

The stereoselective formation of glycosidic bonds is a well-studied but often challenging aspect of carbohydrate chemistry. In the case of this compound, two β-glycosidic linkages need to be installed. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the promoter used, and the reaction conditions.

To achieve the desired β-stereoselectivity, chemists often employ glycosyl donors with a "participating" protecting group at the C-2 position of the sugar. This group can form a transient cyclic intermediate that shields the α-face of the anomeric carbon, directing the incoming nucleophile (the iridoid aglycone) to attack from the β-face. However, since this compound contains glucose units, which have a hydroxyl group at C-2, neighboring group participation is a viable strategy.

Alternatively, other methods for controlling stereoselectivity include the use of specific solvents, temperatures, and catalyst systems. The development of new glycosylation methods, including those catalyzed by transition metals or organocatalysts, has expanded the toolbox for synthesizing complex glycosides with high stereocontrol. webnode.page

Semi-synthetic Pathways from Readily Available Iridoid Precursors

A more practical approach to obtaining this compound and its analogs could be through semi-synthesis, starting from a readily available iridoid precursor like secologanin. Secologanin can be isolated from various plant sources, such as Lonicera species. researchgate.net

A semi-synthetic strategy would involve the chemical modification of secologanin to prepare the two different monomeric units required for the dimerization reaction. For example, one batch of secologanin could be selectively protected and then modified to expose a key hydroxyl group, while another batch could be transformed into a reactive electrophile. The subsequent coupling of these two tailored monomers would lead to the bis-iridoid core of this compound. Finally, glycosylation would furnish the target molecule. The semi-synthesis of secologanin analogues has been reported, demonstrating the feasibility of modifying its structure at various positions. researchgate.net

Development of Novel Synthetic Methodologies Applicable to Iridoid Chemistry

The pursuit of complex natural products like this compound often drives the development of new synthetic methods. In the context of iridoid chemistry, several areas are of particular interest.

Transition-metal catalysis has revolutionized organic synthesis, and its application to iridoid chemistry holds great promise. nih.gov For instance, palladium-catalyzed cross-coupling reactions could be employed to construct the carbon skeleton of the iridoid core or to link different fragments of the molecule. Ruthenium-catalyzed reactions have been used for C-O bond formation, which could be relevant for constructing the acetal linkage in this compound. mdpi.com

Furthermore, transition-metal catalysts, such as those based on iron or cobalt, have been developed for cyclization reactions that can form the five-membered rings found in iridoids. unl.eduresearchgate.net The development of enantioselective versions of these reactions is crucial for the efficient synthesis of chiral iridoid building blocks.

Organocatalytic Approaches

The pursuit of novel this compound analogs with tailored properties has led researchers to explore advanced synthetic methodologies. Among these, organocatalysis has emerged as a powerful strategy for the stereoselective and regioselective modification of complex molecules. researchgate.netscienceopen.com Organocatalysis utilizes small, chiral organic molecules to accelerate chemical transformations, offering a complementary approach to traditional metal-based and enzymatic catalysis. researchgate.netmdpi.com This method is particularly advantageous due to the operational simplicity, stability, and low toxicity of many organocatalysts. researchgate.net

A significant challenge in the synthesis of cardiac glycoside analogs is achieving regioselectivity at the various hydroxyl groups of the sugar moieties. Research on related cardiac glycosides, such as lanatoside (B1674450) C, has demonstrated the efficacy of organocatalysis in overcoming this hurdle. For instance, catalyst-controlled, regioselective acylation has been achieved, allowing for the specific functionalization of a single hydroxyl group among many. acs.org In one such study, the use of a specific chiral organocatalyst directed acylation to the C(4'''')-hydroxyl group with high selectivity, whereas a standard base catalyst like DMAP favored the C(3'''')-position. acs.org This principle of catalyst-controlled regioselectivity is directly applicable to this compound, which possesses its own unique sugar moiety ripe for selective modification. By selecting the appropriate organocatalyst, chemists can precisely install various functional groups at specific positions on the glucose unit of this compound, thereby creating a diverse set of analogs for biological evaluation.

The table below illustrates the principle of catalyst-controlled regioselectivity, adapted hypothetically for this compound based on established findings with other cardiac glycosides. acs.org

Table 1: Hypothetical Regioselective Acylation of this compound's Glucose Moiety

CatalystTarget PositionRegioselectivityPotential Modification
Chiral Acyl-Transfer CatalystC(4')-OHHigh (e.g., >90%)Introduction of reporter tags, lipophilic chains
DMAP (4-dimethylaminopyridine)C(3')-OHHigh (e.g., >95%)Alternative functionalization site
No Catalyst (Uncontrolled)MixtureLowMixture of 2', 3', 4', 6'-O-acylates

Furthermore, organocatalysis plays a crucial role in the asymmetric synthesis of the steroidal core of cardiac glycosides. nih.gov Enantioselective organocatalytic reactions can establish key stereocenters early in the synthetic sequence, ensuring the correct three-dimensional architecture of the aglycone. nih.govnih.gov For example, expedient total syntheses of cardiotonic steroids have been developed featuring an enantioselective organocatalytic oxidation as a key step to build a functionalized core. nih.gov This approach allows for the rapid assembly of complex steroidal skeletons, which can then be glycosylated to afford novel this compound aglycone analogs.

Parallel Synthesis and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the structure-activity relationships (SAR) of this compound, modern high-throughput synthetic techniques are invaluable. Parallel synthesis and combinatorial chemistry enable the rapid generation of large, diverse libraries of related compounds from a common scaffold. mt.comspirochem.com These methodologies are central to modern drug discovery, allowing for the simultaneous creation and screening of thousands of molecules to identify lead compounds. mt.comnih.gov Cardiac glycosides like this compound, with their modular structure consisting of a steroid aglycone and a sugar glycone, are ideal candidates for these approaches. researchgate.netnih.gov

A particularly effective strategy for generating cardiac glycoside libraries is "neoglycorandomization." This process involves chemically or enzymatically attaching a wide variety of different sugar moieties to the aglycone. pnas.org In the context of this compound, its aglycone, korotoxigenin, would serve as the central scaffold. This aglycone can be coupled with a library of diverse sugar donors (e.g., different monosaccharides, disaccharides, or unnatural sugars) using parallel synthesis techniques. Each reaction is performed in a separate vessel, often in a multi-well plate format, allowing for dozens or hundreds of unique glycosides to be synthesized simultaneously. spirochem.compnas.org

This approach was successfully used to create a library from the cardiac glycoside digitoxin, leading to the discovery of derivatives with enhanced and unique biological activities distinct from the parent compound. pnas.org Applying this to korotoxigenin would involve coupling the aglycone with a library of activated sugar donors under standardized glycosylation conditions.

Table 2: Representative Library of this compound Analogs via Parallel Glycosylation

Library MemberAglyconeSugar DonorResulting Analog
1KorotoxigeninD-GlucoseThis compound (parent compound)
2KorotoxigeninD-GalactoseGalactosyl-Korotoxigenin
3KorotoxigeninL-RhamnoseRhamnosyl-Korotoxigenin
4KorotoxigeninD-XyloseXylosyl-Korotoxigenin
5KorotoxigeninN-AcetylglucosamineGlcNAc-Korotoxigenin
6Korotoxigenin2-Deoxy-D-glucose2'-Deoxy-Korolkoside

The resulting library of novel this compound derivatives can then be subjected to high-throughput screening to identify compounds with improved potency, selectivity, or entirely new biological functions. This combinatorial approach dramatically accelerates the discovery process, enabling a more thorough exploration of the chemical space around the core this compound structure. researchgate.net

Advanced Analytical and Quantification Methodologies in Korolkoside Research and Quality Control

Quantitative Chromatographic Methods for Korolkoside in Biological Matrices and Plant Extracts

Chromatographic techniques coupled with mass spectrometry are the gold standard for the selective and sensitive quantification of natural products like this compound in complex samples such as plant extracts and biological fluids.

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for quantifying this compound due to its exceptional sensitivity, selectivity, and speed. mdpi.com This technique is well-suited for detecting the low concentrations of the compound expected in biological matrices during pharmacokinetic studies and for accurately determining its content in plant extracts.

Methodological Approach: A typical UHPLC-MS/MS method for a bis-iridoid glycoside like this compound would involve separation on a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile (B52724), often with additives like formic acid to improve ionization. nih.govnih.gov Detection would be performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov Given this compound's structure as a bis-iridoid glucoside, it would likely be detected in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻. mdpi.com

Illustrative UHPLC-MS/MS Parameters for this compound Analysis: The following table presents hypothetical yet representative parameters for a UHPLC-MS/MS method for this compound, based on methods for similar iridoid glycosides.

ParameterValueReference
Chromatography
ColumnACQUITY UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm) nih.gov
Mobile Phase A0.1% Formic Acid in Water nih.gov
Mobile Phase BAcetonitrile nih.gov
Flow Rate0.3 mL/min nih.gov
Column Temperature40 °C nih.gov
Injection Volume2 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative mdpi.com
Scan TypeMultiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (Q1)Hypothetical m/z
Product Ion (Q3)Hypothetical m/z
Collision EnergyOptimized Value (eV)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile glycoside, GC-MS could be relevant for profiling volatile precursors in its biosynthetic pathway or volatile degradation products that might form during processing or storage of Lonicera plant material. researchgate.netmdpi.comasianpubs.orgfarmaciajournal.com For instance, studies on Lonicera species have used GC-MS to identify numerous volatile constituents like sesquiterpenes, monoterpene alcohols, and esters. researchgate.netfarmaciajournal.com Analysis of the aglycone parts of this compound after hydrolysis and derivatization could also be performed using GC-MS. asianpubs.org

Potential Applications:

Chemotaxonomic Profiling: Identifying volatile markers in Lonicera korolkovii to distinguish it from other Lonicera species. asianpubs.org

Quality Control: Detecting specific volatile degradation products that may indicate improper storage or processing of the raw plant material.

Biosynthetic Studies: Identifying potential volatile precursors to the iridoid core of this compound.

Spectrophotometric and Fluorometric Assays for Indirect Quantification or Activity Measurement

While less specific than chromatographic methods, spectrophotometric and fluorometric assays can be valuable for high-throughput screening, preliminary quantification, or measuring biological activity.

Spectrophotometric Methods: Colorimetric assays are often used for the determination of total iridoid content in plant extracts. A common method is the Trim-Hill reaction, where iridoids react with specific reagents (e.g., acetic acid, copper sulfate, and hydrochloric acid) to produce a colored complex that can be measured spectrophotometrically. nih.gov Another approach involves derivatization with hydroxylamine (B1172632) and ferric iron, which forms a coordination compound suitable for quantification. researchgate.net These methods, while useful for initial screening, lack the specificity to distinguish this compound from other iridoids. nih.govresearchgate.net

Fluorometric Assays: Fluorometric assays are generally more sensitive than spectrophotometric methods. frontiersin.org There are no specific fluorometric assays reported for the direct quantification of this compound. However, such assays are highly relevant for measuring the biological activity of compounds like this compound. For example, if this compound is found to inhibit a particular enzyme (e.g., a glycosidase), its activity can be quantified by using a fluorogenic substrate that releases a fluorescent molecule upon enzymatic cleavage. frontiersin.orgacs.orgabcam.comnih.govabcam.com The inhibition of this fluorescence release would be proportional to the concentration and potency of this compound.

Method Validation Parameters: Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ)

The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. For quantitative methods like UHPLC-MS/MS used in pharmaceutical analysis, validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). scielo.brx-mol.net

Key Validation Parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of a calibration curve, with a correlation coefficient (r²) greater than 0.99 being desirable. scielo.brx-mol.net

Accuracy: The closeness of the measured value to the true value. It is often expressed as percent recovery from a sample spiked with a known amount of the analyte. nih.govscielo.br

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). nih.govscielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. scielo.br

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

Illustrative Acceptance Criteria for a Validated UHPLC-MS/MS Method: This table provides typical acceptance criteria for the validation of a bioanalytical method based on international guidelines.

ParameterAcceptance CriterionReference
Linearity (r²) ≥ 0.99 scielo.br
Accuracy (% Recovery) 85-115% (90-110% for some applications) nih.gov
Precision (% RSD) ≤ 15% (≤ 20% at LOQ) scielo.br
LOD (Signal-to-Noise) ≥ 3:1 scielo.br
LOQ (Signal-to-Noise) ≥ 10:1 scielo.br

Applications in Pharmacokinetic Studies (Pre-clinical) and Metabolic Fate Research

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development as a drug. mdpi.com Preclinical pharmacokinetic studies in animal models provide this critical information.

Pharmacokinetic Studies: Validated UHPLC-MS/MS methods are indispensable for pharmacokinetic studies. After administration of this compound to an animal model, blood samples are collected at various time points. The concentration of this compound in the plasma is then measured to determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability. nih.gov While specific data for this compound is unavailable, studies on other iridoid glycosides have shown variable oral bioavailability, which can be influenced by factors like pH instability in the stomach and first-pass metabolism. mdpi.comnih.gov

Metabolic Fate Research: The metabolism of this compound would likely involve enzymatic transformations in the body, primarily in the liver and by the gut microbiota. mdpi.comnih.govucr.edu Iridoid glycosides are often hydrolyzed by β-glycosidase enzymes to their aglycone forms, which can then undergo further phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolic reactions. mdpi.comresearchgate.net Identifying these metabolites is crucial as they may possess their own biological activity or toxicity. UHPLC coupled with high-resolution mass spectrometry (e.g., QTOF-MS) is a powerful tool for identifying unknown metabolites in biological samples. researchgate.net

Quality Assurance and Quality Control (QA/QC) in Natural Product Research

A robust QA/QC program is essential to ensure the integrity and reproducibility of research on natural products like this compound and to guarantee the quality of any resulting herbal medicine. google.comfrontiersin.org

Key Aspects of QA/QC:

Raw Material Authentication: Proper botanical identification of Lonicera korolkovii is the first critical step to prevent adulteration with other species. scielo.br

Standardization of Extracts: The content of the active marker compound, this compound, should be quantified and standardized in extracts to ensure batch-to-batch consistency. This is often achieved using a validated HPLC or UHPLC method. rsc.org

Purity and Impurity Profiling: Analysis for the presence of contaminants such as pesticides, heavy metals, and mycotoxins is required. frontiersin.org Additionally, the profile of other related compounds in the extract should be monitored.

Stability Testing: The stability of this compound in the extract or final product under different storage conditions must be evaluated to establish a shelf-life.

By implementing these advanced analytical methodologies and adhering to stringent QA/QC principles, researchers can ensure the reliability of their findings and lay a solid foundation for the potential clinical development of this compound.

Future Research Directions and Potential Applications in Bioscience and Pharmaceutical Development

In-depth Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of iridoids and seco-iridoids is known to originate from the monoterpenoid precursor geranyl pyrophosphate (GPP). google.com However, the specific enzymatic machinery and the underlying genetic blueprint responsible for the formation of Korolkoside are yet to be discovered. It is understood that bis-iridoids are formed through the general pathway of simple iridoids, with a subsequent step involving the intermolecular bonding of two subunits. mdpi.comuniroma1.it In the case of this compound, this involves the dimerization of two secologanin (B1681713) moieties. acs.org

Future research must prioritize the identification and characterization of the specific enzymes—likely transferases or oxidoreductases—that catalyze this crucial acetal (B89532) linkage. Unraveling this pathway is not merely an academic exercise; it is fundamental for developing biotechnological production methods. Identifying the genes that code for these enzymes will enable their transfer into microbial hosts for sustainable synthesis.

Identification of Novel Molecular Targets and Signaling Pathways in Diverse Biological Systems

Preliminary research suggests that this compound possesses anti-inflammatory and antioxidant properties. ontosight.ai However, the precise molecular targets through which it exerts these effects remain largely uninvestigated. ontosight.ai Understanding these interactions at a molecular level is paramount for drug development.

Future investigations should employ a range of modern pharmacological and biochemical techniques to identify the specific proteins, receptors, or enzymes that bind to this compound. Methods such as affinity chromatography, photoaffinity labeling, and cellular thermal shift assays (CETSA) can be utilized to isolate and identify its direct binding partners. Once targets are identified, subsequent studies can delineate the downstream signaling pathways that are modulated, providing a mechanistic understanding of its biological activity and guiding its potential therapeutic applications.

Rational Design and Synthesis of More Potent and Selective this compound Analogs

The known chemical structure of this compound serves as a foundational scaffold for medicinal chemistry efforts. acs.org The process of chemical derivatization, which was utilized in its initial structural determination, confirms its suitability for chemical modification. acs.orgresearchgate.net The rational design and synthesis of novel this compound analogs are a promising avenue to enhance its therapeutic profile.

The primary goals of such synthetic efforts would be to improve key drug-like properties, including:

Potency: Increasing the biological activity at lower concentrations.

Selectivity: Minimizing off-target effects by enhancing affinity for the desired molecular target.

Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties to ensure the compound reaches its target in the body effectively. ontosight.ai

Stability: Enhancing chemical and metabolic stability.

Computational modeling and structure-activity relationship (SAR) studies can guide the synthesis of a library of analogs, which can then be screened for improved performance.

Exploration of Pre-clinical Applications in Disease Models Beyond Initial Findings

The initial reports of anti-inflammatory and antioxidant activities for this compound provide a starting point for its therapeutic exploration. ontosight.ai A crucial next step is to conduct comprehensive pre-clinical studies to validate these findings and explore new applications in a variety of disease models. profil.com These studies are essential to bridge the gap from a laboratory finding to a potential clinical candidate. wikipedia.org

Pre-clinical research should involve extensive testing using both in vitro (cell-based) and in vivo (animal) models. profil.com Given its reported activities, relevant disease models could include those for chronic inflammatory conditions (e.g., arthritis, inflammatory bowel disease), neurodegenerative diseases where oxidative stress is implicated, and certain types of cancer. ontosight.ai These studies must provide detailed data on efficacy, dose-response relationships, and potential toxicity to establish a preliminary safety profile. fda.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These powerful computational tools can be integrated into this compound research to accelerate progress and uncover novel insights. ki.se

Potential applications of AI/ML include:

Predictive Modeling: Developing algorithms to predict the biological activity and toxicity of newly designed this compound analogs, saving time and resources in chemical synthesis and screening.

Target Identification: Analyzing large biological datasets (e.g., from omics studies) to identify potential molecular targets and pathways for this compound. cornell.edu

In Silico Profiling: Using computer models to simulate the interaction between this compound and its targets, providing insights into its mechanism of action. profil.com

By leveraging AI, researchers can more efficiently navigate the vast chemical and biological space to optimize the development of this compound-based therapeutics.

Development of Sustainable Production Methods via Biotechnology and Synthetic Biology

Currently, this compound is sourced through extraction from its natural plant host, Lonicera korolkovii. acs.org This method is often inefficient and unsustainable for producing the large quantities required for extensive research and potential commercialization. Biotechnology offers a viable and environmentally friendly alternative. europabio.orgfrontiersin.org

Once the biosynthetic genes for this compound are identified (as outlined in section 9.1), they can be introduced into well-characterized microbial chassis, such as Escherichia coli, Bacillus subtilis, or the yeast Saccharomyces cerevisiae. europabio.org These engineered microorganisms can then be cultivated in large-scale fermenters to produce this compound or its key precursors from simple, renewable feedstocks. researchgate.netjmbfs.org This synthetic biology approach ensures a reliable, scalable, and sustainable supply chain, which is critical for pharmaceutical development.

Interdisciplinary Research with Omics Technologies (e.g., metabolomics, proteomics) to Understand Systemic Effects

To gain a holistic understanding of how this compound affects biological systems, an interdisciplinary approach integrating various "omics" technologies is essential. nih.govfrontiersin.org These high-throughput methods provide a comprehensive snapshot of the molecular changes within a cell or organism in response to the compound. frontlinegenomics.com

Transcriptomics: Can reveal which genes are up- or down-regulated following treatment with this compound, offering clues about the cellular pathways being affected.

Proteomics: Identifies changes in the levels and post-translational modifications of proteins, providing insight into the compound's impact on cellular machinery and signaling networks. quanticate.com

Metabolomics: Analyzes the complete set of small-molecule metabolites, which can uncover alterations in metabolic pathways and provide biomarkers of the compound's effect. nih.gov

Integrating data from these omics studies can help construct a detailed map of this compound's mechanism of action, identify biomarkers for its activity, and reveal its systemic effects. quanticate.comnih.gov

Interactive Data Tables

Table 1: Summary of Future Research Directions for this compound

Research AreaKey Objective(s)Potential Impact
Biosynthesis Elucidation Identify and characterize the specific enzymes and genes responsible for the final dimerization of secologanin to form this compound.Enables sustainable production via biotechnology and synthetic biology.
Molecular Target ID Discover the direct binding partners and signaling pathways modulated by this compound.Clarifies the mechanism of action and guides therapeutic development.
Analog Synthesis Design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.Creates optimized drug candidates with enhanced therapeutic potential.
Pre-clinical Exploration Evaluate efficacy and safety in a broader range of in vitro and in vivo disease models.Validates therapeutic potential and identifies new clinical applications.
AI & Machine Learning Use computational models to predict activity, identify targets, and optimize analog design.Accelerates the drug discovery and development pipeline.
Biotechnological Production Engineer microorganisms to produce this compound through fermentation.Provides a sustainable, scalable, and cost-effective supply.
Omics Integration Use transcriptomics, proteomics, and metabolomics to map the systemic biological effects.Delivers a comprehensive understanding of the compound's overall impact.

Q & A

Q. What experimental design considerations are critical for isolating and purifying Korolkoside from natural sources?

To ensure reproducibility, experimental protocols must detail extraction solvents (e.g., ethanol/water ratios), temperature controls, and chromatographic techniques (e.g., HPLC parameters). Include validation steps like spike-and-recovery tests to confirm yield accuracy. Document purification stages with spectral data (e.g., UV-Vis, NMR) to verify compound integrity at each step .

Q. Which spectroscopic and chromatographic methods are essential for preliminary structural characterization of this compound?

Prioritize tandem mass spectrometry (MS/MS) for molecular weight and fragmentation patterns, coupled with 1H^1H- and 13C^{13}C-NMR for functional group identification. Use high-resolution LC-MS to confirm purity (>95%) and rule out co-eluting contaminants. Cross-reference spectral libraries and published analogs to resolve ambiguities in stereochemical assignments .

Q. How can researchers establish baseline bioactivity profiles for this compound in in vitro assays?

Design dose-response experiments with positive/negative controls to validate assay sensitivity. For cytotoxicity studies, use standardized cell lines (e.g., HEK293 or HepG2) and measure IC50_{50} values via MTT assays. Replicate experiments across three independent trials to account for biological variability, and apply statistical tests (e.g., ANOVA with post-hoc corrections) to confirm significance thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Conduct meta-analyses to identify variables affecting outcomes, such as differences in cell culture conditions (e.g., serum concentration, passage number) or compound purity. Perform head-to-head comparisons using standardized protocols and shared reference samples. Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) to rule out methodological artifacts .

Q. How can synthetic pathways for this compound analogs be optimized to enhance stereochemical fidelity and scalability?

Employ computational modeling (e.g., DFT calculations) to predict intermediate stability and reaction pathways. Optimize catalyst systems (e.g., chiral ligands in asymmetric synthesis) via Design of Experiments (DoE) to maximize enantiomeric excess (ee). Validate scalability by monitoring reaction kinetics under varying temperatures and pressures, using in-line analytics (e.g., FTIR) to track progress .

Q. What statistical approaches are recommended for validating purity assessments of this compound using chromatographic data?

Apply Gaussian curve fitting to HPLC peaks to quantify tailing factors and plate counts, ensuring resolution ≥2.0 between adjacent peaks. Use multivariate analysis (e.g., PCA) to correlate impurity profiles with bioactivity outliers. For batch consistency, implement statistical process control (SPC) charts to monitor retention time variability and signal-to-noise ratios .

Q. How should researchers address gaps in understanding this compound’s mechanism of action when existing literature is inconclusive?

Combine proteomic profiling (e.g., affinity pull-down assays) with transcriptomic analysis (RNA-seq) to identify putative molecular targets. Validate hypotheses using CRISPR-Cas9 knockout models or competitive binding assays. Cross-reference findings with structural analogs to isolate pharmacophore elements responsible for activity .

Methodological Best Practices

  • Data Presentation : Avoid redundant descriptions of figures/tables; instead, highlight trends (e.g., dose-dependent inhibition) and anomalies requiring further investigation .
  • Reproducibility : Archive raw datasets (spectra, chromatograms) in supplementary materials with metadata (e.g., instrument settings, software versions) .
  • Literature Reviews : Use citation tracking tools (e.g., Google Scholar’s “Cited By” feature) to identify seminal studies and conflicting findings, prioritizing peer-reviewed journals over preprints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.